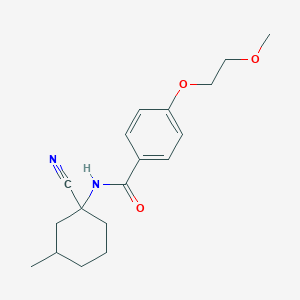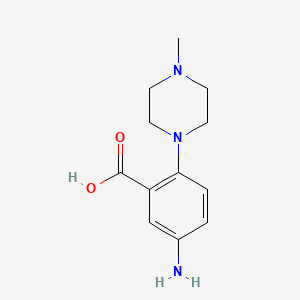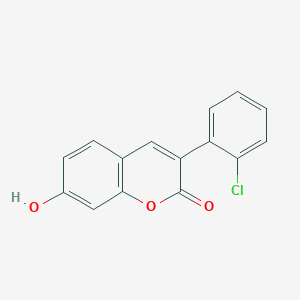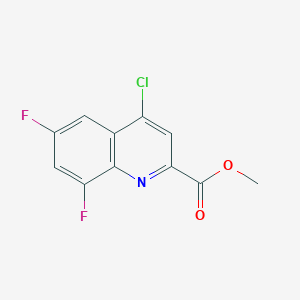
N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” typically involves the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, a nitrile group is introduced at the 1-position, and a methyl group is added at the 3-position.
Benzamide formation: The substituted cyclohexane is then reacted with 4-(2-methoxyethoxy)benzoic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalysis: Using catalysts to increase the efficiency of the reactions.
Continuous flow chemistry: Implementing continuous flow reactors to enhance reaction rates and yields.
Purification: Employing large-scale purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
“N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the methoxyethoxy group or the cyclohexyl ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The benzamide moiety may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxyethoxy group or the cyclohexyl ring.
Reduction: Major products could be amine derivatives of the original compound.
Substitution: Substituted benzamide derivatives depending on the reagents used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which “N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: If the compound acts as a ligand, it may bind to specific receptors, triggering a biological response.
Enzyme inhibition: The compound could inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Signal transduction: It may influence signal transduction pathways by interacting with key proteins or other molecules.
相似化合物的比较
Similar Compounds
- N-(1-cyano-3-methylcyclohexyl)-4-methoxybenzamide
- N-(1-cyano-3-methylcyclohexyl)-4-ethoxybenzamide
- N-(1-cyano-3-methylcyclohexyl)-4-(2-ethoxyethoxy)benzamide
Uniqueness
“N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide” is unique due to the presence of the methoxyethoxy group, which may impart distinct chemical and physical properties compared to its analogs. This could affect its solubility, reactivity, and potential biological activity.
属性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14-4-3-9-18(12-14,13-19)20-17(21)15-5-7-16(8-6-15)23-11-10-22-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCJDZTOZJSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)

![2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2590133.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590134.png)
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2590135.png)

![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2590139.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate](/img/structure/B2590142.png)


![Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate](/img/structure/B2590145.png)
![N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2590151.png)

